molecular formula C60H91N5O13 B10777334 Sanglifehrin A CAS No. 187148-13-6

Sanglifehrin A

Cat. No.: B10777334
CAS No.: 187148-13-6
M. Wt: 1090.4 g/mol
InChI Key: ONJZYZYZIKTIEG-CFBQITSMSA-N
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Description

Sanglifehrin A is a polyketide natural product known for its potent immunosuppressive activity. It was first isolated from the fermentation broth of the actinomycete Streptomyces sp. A92-308110 in 1999 . This compound is structurally unique, featuring a 22-membered macrocycle and a rare 6,6-spirocyclic lactam unit . This compound has garnered significant interest due to its ability to bind cyclophilins and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sanglifehrin A involves several key steps, including the construction of the macrocyclic core and the formation of the spirocyclic lactam. One approach involves the use of Brown crotylation to install stereocenters, followed by cross metathesis with crotonaldehyde using Hoveyda-Grubbs Second Generation catalyst . The macrocycle is then closed via ring-closing metathesis, and the spirocyclic lactam is formed through a stereo-controlled spirocyclization .

Industrial Production Methods: Industrial production of this compound typically involves fermentation of the Streptomyces sp. A92-308110 strain. The fermentation broth is then subjected to extraction and purification processes to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: Sanglifehrin A undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Sanglifehrin A has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

  • Cyclosporin A
  • FK506 (Tacrolimus)
  • Rapamycin (Sirolimus)

Properties

CAS No.

187148-13-6

Molecular Formula

C60H91N5O13

Molecular Weight

1090.4 g/mol

IUPAC Name

(3S,6S,9R,10R,11S,12S,13E,15E,18S,21S)-18-[(2E,4E,8S,9S)-10-[(2S,3R,4S,5S,6R,9S,11S)-9-ethyl-4-hydroxy-3,5,11-trimethyl-8-oxo-1-oxa-7-azaspiro[5.5]undecan-2-yl]-9-hydroxy-8-methyldeca-2,4-dien-2-yl]-10,12-dihydroxy-3-[(3-hydroxyphenyl)methyl]-11-methyl-9-(3-oxobutyl)-6-propan-2-yl-19-oxa-1,4,7,25-tetrazabicyclo[19.3.1]pentacosa-13,15-diene-2,5,8,20-tetrone

InChI

InChI=1S/C60H91N5O13/c1-11-43-30-37(6)60(63-55(43)72)41(10)53(70)40(9)51(78-60)33-49(69)35(4)20-14-12-15-21-36(5)50-26-17-13-16-25-48(68)39(8)54(71)45(28-27-38(7)66)56(73)62-52(34(2)3)57(74)61-47(32-42-22-18-23-44(67)31-42)58(75)65-29-19-24-46(64-65)59(76)77-50/h12-13,15-18,21-23,25,31,34-35,37,39-41,43,45-54,64,67-71H,11,14,19-20,24,26-30,32-33H2,1-10H3,(H,61,74)(H,62,73)(H,63,72)/b15-12+,17-13+,25-16+,36-21+/t35-,37-,39-,40-,41-,43-,45+,46-,47-,48-,49-,50-,51-,52-,53-,54+,60+/m0/s1

InChI Key

ONJZYZYZIKTIEG-CFBQITSMSA-N

Isomeric SMILES

CC[C@H]1C[C@@H]([C@@]2([C@H]([C@H]([C@H]([C@@H](O2)C[C@@H]([C@@H](C)CC/C=C/C=C(\C)/[C@@H]3C/C=C/C=C/[C@@H]([C@@H]([C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H](N4)C(=O)O3)CC5=CC(=CC=C5)O)C(C)C)CCC(=O)C)O)C)O)O)C)O)C)NC1=O)C

Canonical SMILES

CCC1CC(C2(C(C(C(C(O2)CC(C(C)CCC=CC=C(C)C3CC=CC=CC(C(C(C(C(=O)NC(C(=O)NC(C(=O)N4CCCC(N4)C(=O)O3)CC5=CC(=CC=C5)O)C(C)C)CCC(=O)C)O)C)O)O)C)O)C)NC1=O)C

Origin of Product

United States

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